

# An In-depth Technical Guide to 2-Methoxy-4-methylbenzonitrile

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## Compound of Interest

Compound Name: **2-Methoxy-4-methylbenzonitrile**

Cat. No.: **B1314089**

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## Introduction

**2-Methoxy-4-methylbenzonitrile** is a substituted aromatic nitrile, a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the nitrile, methoxy, and methyl groups on the benzene ring provides multiple reactive sites, making it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthetic protocol, purification methods, and its potential applications in drug discovery.

## Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of **2-Methoxy-4-methylbenzonitrile**.

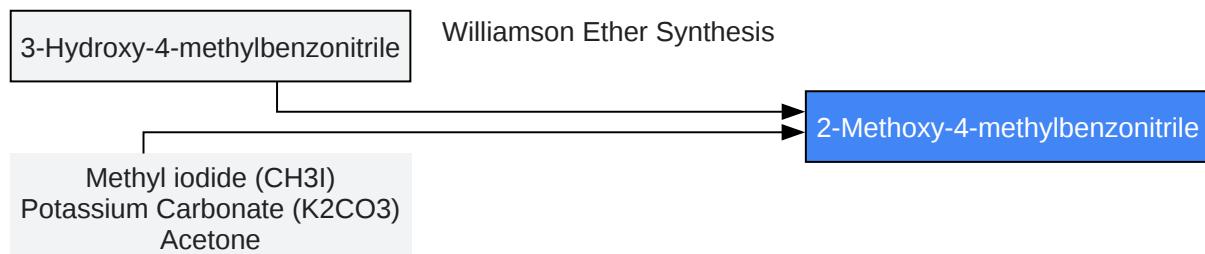
Property	Value	Reference
IUPAC Name	2-Methoxy-4-methylbenzonitrile	
Synonyms	4-Methyl-2-methoxybenzonitrile, 2-Cyano-5-methylanisole	
CAS Number	53078-69-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<a href="#">[1]</a>
Molecular Weight	147.17 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid (predicted)	
Melting Point	Not reported	
Boiling Point	Not reported	
Solubility	Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.	

## Experimental Protocols

### Synthesis of 2-Methoxy-4-methylbenzonitrile

A plausible synthetic route for **2-Methoxy-4-methylbenzonitrile** starts from the commercially available 3-hydroxy-4-methylbenzonitrile via a Williamson ether synthesis.

Reaction:



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Caption: Synthetic scheme for **2-Methoxy-4-methylbenzonitrile**.

Materials:

- 3-Hydroxy-4-methylbenzonitrile
- Methyl iodide (CH<sub>3</sub>I)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- Acetone, anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel

- Rotary evaporator

#### Procedure:

- To a stirred solution of 3-hydroxy-4-methylbenzonitrile (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
- Add methyl iodide (1.2 eq) to the suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-Methoxy-4-methylbenzonitrile**.

## Purification

The crude product can be purified by either recrystallization or column chromatography.

#### Recrystallization Protocol:

- Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or a mixture of hexane and ethyl acetate) to find a suitable solvent system where the compound is soluble at high temperatures and sparingly soluble at room temperature.

- Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
- Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
- Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[\[2\]](#)[\[3\]](#)

#### Column Chromatography Protocol:

- Stationary Phase: Silica gel (60-120 mesh).
- Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.
- Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
- Elution: Elute the column with the mobile phase, collecting fractions.
- Fraction Analysis: Monitor the collected fractions by TLC to identify and combine the fractions containing the pure product.
- Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified **2-Methoxy-4-methylbenzonitrile**.[\[4\]](#)[\[5\]](#)

## Spectroscopic Data (Predicted)

While experimental spectra for **2-Methoxy-4-methylbenzonitrile** are not readily available in public databases, the following table provides predicted spectroscopic data based on its structure and data from analogous compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

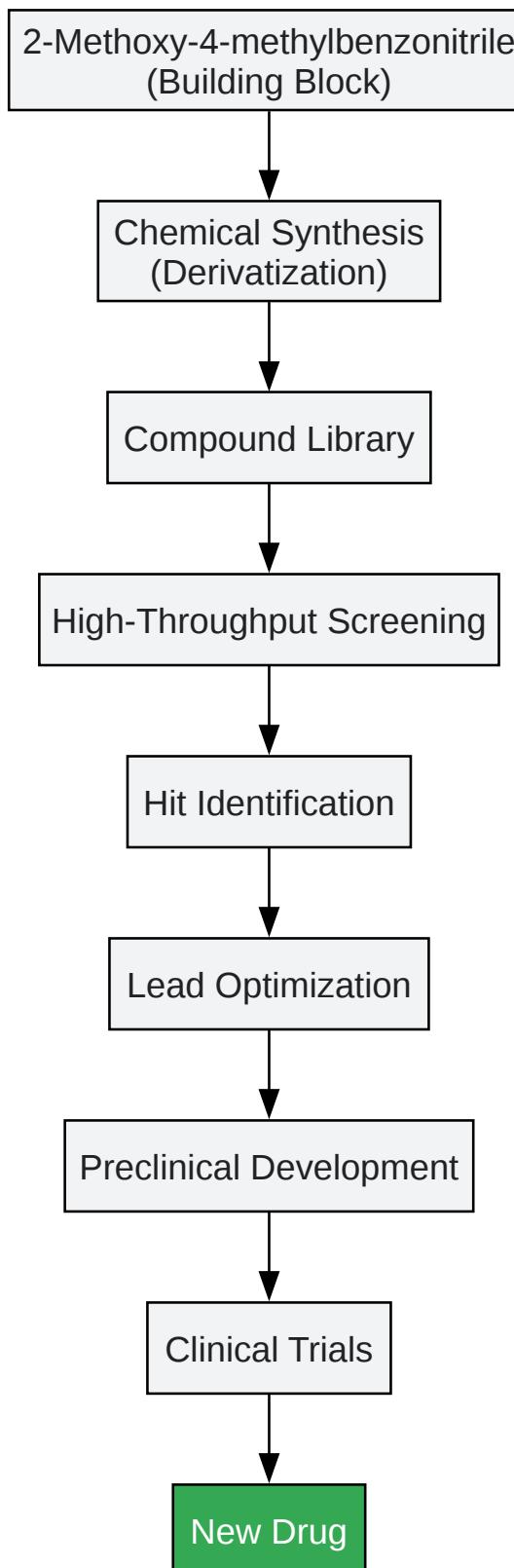
Technique	Predicted Chemical Shifts / Peaks
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 7.4-7.2 (m, 2H, Ar-H), 7.0-6.8 (m, 1H, Ar-H), 3.9 (s, 3H, OCH <sub>3</sub> ), 2.4 (s, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 160-158 (C-OCH <sub>3</sub> ), 140-138 (C-CH <sub>3</sub> ), 134-132 (Ar-CH), 122-120 (Ar-CH), 118-116 (C≡N), 115-113 (Ar-CH), 105-103 (Ar-C), 56-54 (OCH <sub>3</sub> ), 22-20 (CH <sub>3</sub> )
IR (KBr, cm <sup>-1</sup> )	~2230-2220 (C≡N stretch), ~2950-2850 (C-H stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec. (EI)	m/z 147 (M <sup>+</sup> ), 132 (M <sup>+</sup> - CH <sub>3</sub> ), 117 (M <sup>+</sup> - OCH <sub>3</sub> )

## Applications in Drug Discovery

Substituted benzonitriles are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals.[\[13\]](#)[\[14\]](#) The nitrile group can act as a bioisostere for other functional groups and can participate in various chemical transformations to build more complex molecular architectures.

**2-Methoxy-4-methylbenzonitrile**, with its specific substitution pattern, can be utilized as a key building block in the synthesis of novel drug candidates. The methoxy and methyl groups can influence the electronic properties and steric interactions of the molecule, which can be fine-tuned to optimize binding to biological targets. While no specific drugs are reported to be directly synthesized from this compound, its structural motifs are present in various biologically active molecules.

The general workflow for utilizing a building block like **2-Methoxy-4-methylbenzonitrile** in a drug discovery program is illustrated below.

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Caption: General drug discovery workflow.

## Safety Information

While a specific safety data sheet (SDS) for **2-Methoxy-4-methylbenzonitrile** is not widely available, related benzonitrile compounds should be handled with care. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the SDS from the supplier.

**Disclaimer:** This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety protocols.

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